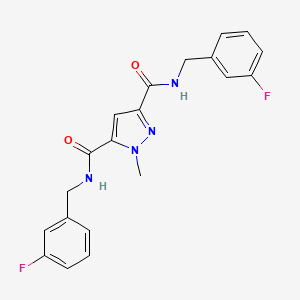
9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including medicinal chemistry, dye production, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 5-ethoxy-4-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Cyclization: The brominated intermediate is then subjected to cyclization with a suitable dione, such as 1,3-cyclohexanedione, under acidic or basic conditions to form the xanthene core structure.
Hydrogenation: The final step involves hydrogenation to reduce any remaining double bonds and obtain the fully saturated hexahydro-xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated products
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for its anti-inflammatory, antioxidant, and anticancer properties.
Biological Studies: Investigation of its biological activity and interactions with various enzymes and receptors.
Industrial Applications: Use as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups may participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atom may enhance its binding affinity and specificity. The compound’s effects are mediated through modulation of enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-chloro-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 9-(2-fluoro-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Comparison
Compared to its chloro and fluoro analogs, 9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity. These differences make it a valuable compound for specific applications where enhanced binding or reactivity is desired.
Propriétés
Formule moléculaire |
C21H21BrO5 |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
9-(2-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C21H21BrO5/c1-2-26-18-9-11(12(22)10-15(18)25)19-20-13(23)5-3-7-16(20)27-17-8-4-6-14(24)21(17)19/h9-10,19,25H,2-8H2,1H3 |
Clé InChI |
AKZGTXVKDCQMMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,3-difluorobenzyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B10954372.png)
![N-(3-chlorophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954383.png)
![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954384.png)
![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954387.png)
![N-(2-chlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10954390.png)
![6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10954400.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10954409.png)
![1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10954412.png)

![2-[4-(difluoromethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954427.png)
![Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10954432.png)
![ethyl 2-{butyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10954438.png)
![5-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10954440.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10954442.png)
